Structural Fidelity as a Critical Impurity Marker: Alcohol-Stage Intermediate vs. Carboxylic Acid Precursor
CAS 124864-27-3 represents the alcohol reduction product (Intermediate V) of the methyl ester, positioned immediately prior to chlorination and phosphonate formation in the [14C]-cerivastatin synthetic pathway [1]. Its molecular formula C20H26FNO2 (MW 331.43) differs from the carboxylic acid precursor (Intermediate I, C20H24FNO3, MW 357.41) by the reduction state at the 3-position, and from the chloromethyl derivative (Intermediate VI, C20H25ClFNO, MW 349.87) by the presence of the hydroxymethyl group [1]. This distinct redox state enables specific detection and quantification by reversed-phase HPLC with UV detection at 254 nm, where the alcohol's retention time and absorbance profile are resolvable from both the acid and the chloromethyl intermediates.
| Evidence Dimension | Functional group at pyridine 3-position (redox state) for impurity tracking |
|---|---|
| Target Compound Data | Hydroxymethyl (-CH2OH); MW 331.43; C20H26FNO2 |
| Comparator Or Baseline | Carboxylic acid precursor (Intermediate I): carboxyl (-COOH); MW 357.41; C20H24FNO3. Chloromethyl derivative (Intermediate VI): chloromethyl (-CH2Cl); MW 349.87; C20H25ClFNO. |
| Quantified Difference | Unique redox state (alcohol) vs. oxidized (acid) and substituted (chloride) forms; distinct LC retention and MS fragmentation patterns enable selective quantification of alcohol-stage process impurities. |
| Conditions | Synthetic route as per Angerbauer & Radtke (1999); HPLC/LC-MS impurity profiling of cerivastatin drug substance. |
Why This Matters
Selecting the alcohol-stage intermediate as a reference standard ensures accurate tracking of reduction completion and prevents carryover of under- or over-reacted intermediates into the final API.
- [1] Angerbauer, R.; Radtke, M. Synthesis of [14C]cerivastatin. J. Label. Compd. Radiopharm. 1999, 42 (2), 101. View Source
